molecular formula C9H15NO B043992 (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole CAS No. 111504-55-3

(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole

Cat. No. B043992
M. Wt: 153.22 g/mol
InChI Key: NOGRMJIHTVUAOW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of isoxazole compounds, which have been found to have various biological activities.

Mechanism Of Action

The mechanism of action of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole involves binding to a specific site on the GABA-A receptor, which enhances the activity of the receptor in response to the binding of the neurotransmitter GABA. This results in an increased inhibitory effect on neuronal activity, which can lead to the reduction of anxiety and other neurological symptoms.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole are related to its activity as a positive allosteric modulator of GABA-A receptors. It has been found to increase the potency and efficacy of GABA at the receptor, leading to an increased inhibitory effect on neuronal activity. This can result in the reduction of anxiety and other neurological symptoms.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole in lab experiments include its activity as a positive allosteric modulator of GABA-A receptors, which can be useful in studying the role of these receptors in neurological disorders. The limitations of using (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole. One area of research could be the development of more potent and selective positive allosteric modulators of GABA-A receptors for the treatment of neurological disorders. Another area of research could be the investigation of the potential use of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole in combination with other drugs for the treatment of anxiety and other neurological symptoms. Additionally, the study of the biochemical and physiological effects of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole could provide insights into the mechanisms underlying the regulation of neuronal excitability and the development of neurological disorders.

Synthesis Methods

The synthesis of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole involves the reaction of 2,4-dimethyl-3-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is then cyclized to form the isoxazole ring. The resulting product is a racemic mixture of (R)- and (S)-isomers, which can be separated by chiral chromatography to obtain the desired (S)-isomer.

Scientific Research Applications

(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole has been studied for its potential use in various scientific research applications. It has been found to have activity as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. This activity may have implications for the treatment of anxiety, epilepsy, and other neurological disorders.

properties

CAS RN

111504-55-3

Product Name

(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-[(2S)-3,3-dimethylbutan-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-7(9(2,3)4)8-5-6-10-11-8/h5-7H,1-4H3/t7-/m1/s1

InChI Key

NOGRMJIHTVUAOW-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=NO1)C(C)(C)C

SMILES

CC(C1=CC=NO1)C(C)(C)C

Canonical SMILES

CC(C1=CC=NO1)C(C)(C)C

synonyms

Isoxazole, 5-(1,2,2-trimethylpropyl)-, (S)- (9CI)

Origin of Product

United States

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